Cas no 893285-79-5 (2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide)
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide
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- Inchi: 1S/C22H23ClN2O3S/c23-17-7-5-6-16(12-17)15-29(27,28)21-13-25(20-11-4-3-10-19(20)21)14-22(26)24-18-8-1-2-9-18/h3-7,10-13,18H,1-2,8-9,14-15H2,(H,24,26)
- InChI Key: UVRNAWKQVGWMRO-UHFFFAOYSA-N
- SMILES: C(NC1CCCC1)(=O)CN1C2=C(C=CC=C2)C(S(CC2=CC=CC(Cl)=C2)(=O)=O)=C1
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2028-0295-1mg |
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide |
893285-79-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide
Introduction to 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide (CAS No. 893285-79-5) and Its Emerging Applications in Chemical Biology
The compound 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide (CAS No. 893285-79-5) represents a fascinating molecule in the realm of chemical biology, characterized by its intricate structural framework and promising biological activities. This introduction delves into the compound's chemical properties, synthetic pathways, and its relevance to contemporary research, emphasizing its potential applications in drug discovery and therapeutic development.
At the core of this compound's structure lies an indole moiety, a scaffold widely recognized for its pharmacological significance. Indole derivatives have long been studied for their diverse biological effects, ranging from antimicrobial to anticancer properties. The presence of a methylsulfonyl group attached to the indole ring via a phenyl substituent introduces additional functional diversity, enhancing the molecule's interactability with biological targets. Specifically, the 3-chlorophenyl moiety contributes to electronic and steric effects that can modulate binding affinity and selectivity.
The N-terminal cyclopentylacetamide moiety further enriches the compound's structural complexity. Cyclopentyl groups are known to improve metabolic stability and oral bioavailability, making them a preferred choice in medicinal chemistry. The amide linkage not only stabilizes the molecule but also provides a site for hydrogen bonding interactions, crucial for receptor binding. This dual functionality—combining the indole scaffold with cyclopentylacetamide—positions 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide as a versatile candidate for further exploration.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with tailored properties. The structural features of this compound make it an attractive candidate for virtual screening against various biological targets. For instance, the indole ring can engage with aromatic hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds or interact with charged residues. Such interactions are critical for designing molecules with high binding affinity.
In vitro studies have begun to uncover the potential of this compound as an inhibitor of key enzymes involved in cancer progression. The methylsulfonyl group has been shown to disrupt protein-protein interactions critical for tumor growth, while the indole moiety can modulate signaling pathways such as MAPK and Wnt signaling. Preliminary data suggest that this compound exhibits dose-dependent inhibition of several kinases, making it a promising lead for further development.
The synthesis of 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide presents both challenges and opportunities. The multi-step synthesis involves key transformations such as sulfonylation, condensation reactions, and cyclization processes. Advances in synthetic methodologies have made it possible to streamline these reactions, improving yield and purity. For instance, catalytic methods have been employed to facilitate sulfonylation under mild conditions, reducing unwanted side products.
The pharmacokinetic profile of this compound is another area of interest. The cyclopentyl group enhances solubility and reduces lipophilicity, which is beneficial for oral administration. Additionally, metabolic stability studies indicate that the amide linkage is resistant to hydrolysis under physiological conditions, suggesting a longer half-life in vivo. These properties make it an ideal candidate for further preclinical development.
Comparative studies with structurally similar compounds have provided insights into the importance of each functional group in determining biological activity. For example, replacing the methylsulfonyl group with a different sulfonamide moiety alters binding affinity significantly. Such findings underscore the need for careful optimization to maximize efficacy while minimizing toxicity.
The role of computational modeling in understanding molecular interactions cannot be overstated. Molecular dynamics simulations have been used to visualize how this compound binds to its target proteins at an atomic level. These simulations not only confirm experimental findings but also predict potential off-target effects, guiding future modifications.
Future directions in research may involve exploring analogues of this compound with modified substitution patterns on the indole ring or incorporating additional functional groups to enhance bioavailability or target specificity. Additionally, combination therapies using this compound alongside other drugs could be investigated to overcome resistance mechanisms observed in chronic diseases.
In conclusion,2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide (CAS No. 893285-79-5) represents a structurally complex and biologically active molecule with significant potential in therapeutic applications. Its unique combination of functional groups makes it an attractive candidate for drug discovery efforts aimed at addressing challenging diseases such as cancer and inflammatory disorders.
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